5,9-Dimethyldeca-2,4,6,8-tetraenenitrile
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Overview
Description
5,9-Dimethyldeca-2,4,6,8-tetraenenitrile is an organic compound with the molecular formula C12H15N. It is characterized by a series of conjugated double bonds and a nitrile group, making it a highly reactive molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and nitriles.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyldeca-2,4,6,8-tetraenenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
5,9-Dimethyldeca-2,4,6,8-tetraenenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and nitrile group allow it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5,9-Dimethyldeca-2,4,6,8-tetraen-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.
5,9-Dimethyldeca-2,4,6,8-tetraen-1-one: Similar structure but with a carbonyl group instead of a nitrile group.
Uniqueness
5,9-Dimethyldeca-2,4,6,8-tetraenenitrile is unique due to its combination of conjugated double bonds and a nitrile group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90665-68-2 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5,9-dimethyldeca-2,4,6,8-tetraenenitrile |
InChI |
InChI=1S/C12H15N/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-9H,1-3H3 |
InChI Key |
CNOFSYIPNNMHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=CC=CC#N)C)C |
Origin of Product |
United States |
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